

Application Notes and Protocols for In Vitro Assays of Roginolisib Hemifumarate

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Compound of Interest

Compound Name: *Roginolisib hemifumarate*

Cat. No.: *B11927587*

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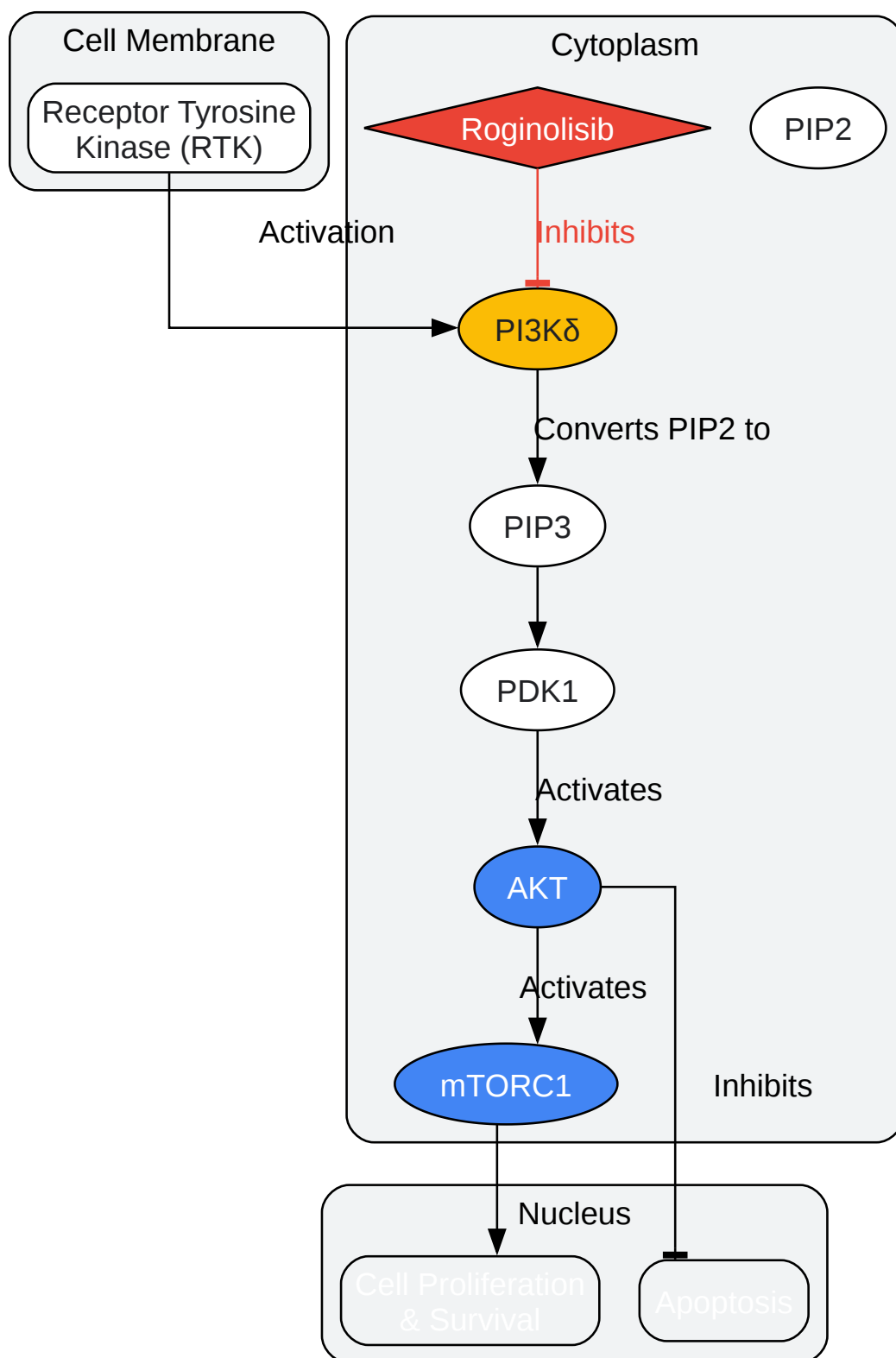
Audience: Researchers, scientists, and drug development professionals.

Introduction

Roginolisib (also known as IOA-244) is an orally administered, highly selective, first-in-class allosteric modulator of phosphoinositide 3-kinase delta (PI3K δ).^{[1][2][3]} PI3K δ is a critical enzyme in signaling pathways that promote the growth and survival of cancer cells.^[2] Overexpression of PI3K δ is associated with oncogenic activity in various tumor types.^[3] Roginolisib demonstrates a multi-faceted anti-cancer effect by directly inhibiting cancer cell proliferation and modulating the tumor immune microenvironment, notably by reducing regulatory T-cells (Tregs) and enhancing the activity of cytotoxic T-cells.^{[2][3][4]} These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **Roginolisib hemifumarate** in a laboratory setting.

Mechanism of Action

Roginolisib selectively inhibits the PI3K δ isoform, a key component of the PI3K/AKT/mTOR signaling cascade. This pathway is frequently overactivated in cancer and plays a crucial role in cell survival, proliferation, and differentiation. By blocking PI3K δ , Roginolisib disrupts downstream signaling, leading to the suppression of AKT and mTOR activity.^{[5][6]} This inhibition ultimately induces apoptosis (programmed cell death) in cancer cells and alters the immune landscape to be more conducive to an anti-tumor response.^{[5][7]}



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Caption: PI3Kδ Signaling Pathway Inhibition by Roginolisib.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol is adapted from studies on mesothelioma cell lines and is designed to determine the concentration-dependent cytotoxic effect of Roginolisib.[5]

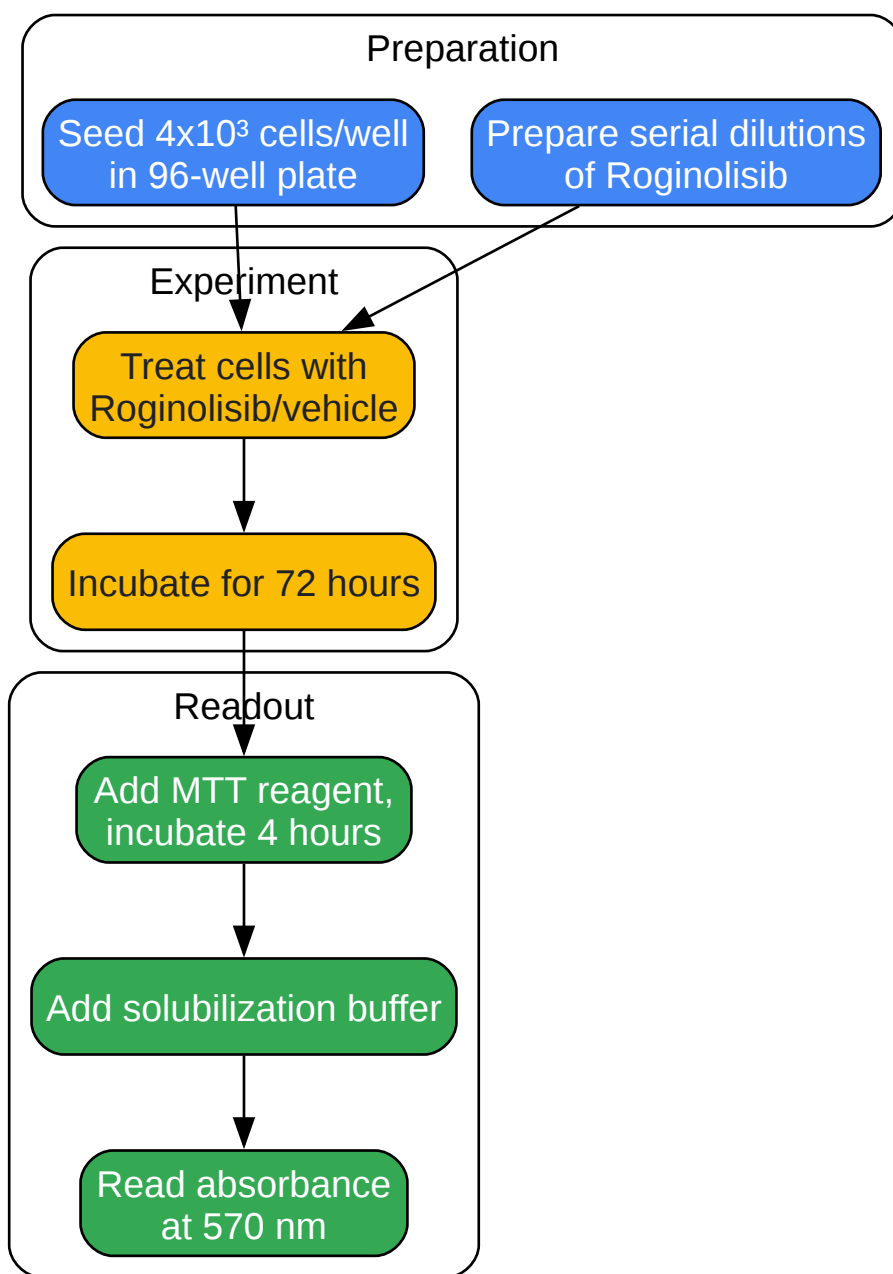
Materials:

- **Roginolisib hemifumarate**
- DMSO (use newly opened for best solubility)[8]
- Cancer cell lines of interest (e.g., mesothelioma cell lines: PXF698, PXF1118, PXF1752)[5]
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 4×10^3 cells per 100 μ L of complete medium per well.[5] Incubate overnight to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of **Roginolisib hemifumarate** in DMSO.[8] Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 μ M).[5] Include a DMSO-only vehicle control.
- **Cell Treatment:** Remove the overnight culture medium from the cells and add 100 μ L of the medium containing the various concentrations of Roginolisib or vehicle control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[5]

- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Solubilization: Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).



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